

N-Ethyl-N-methylcarbamoyl chloride CAS 42252-34-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Ethyl-N-methylcarbamoyl chloride**

Cat. No.: **B029719**

[Get Quote](#)

An In-depth Technical Guide to **N-Ethyl-N-methylcarbamoyl chloride** (CAS 42252-34-6)

Authored by: A Senior Application Scientist Foreword: The Unseen Architect in Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, often unsung, chemical intermediates. **N-Ethyl-N-methylcarbamoyl chloride** (EMCC) is a paramount example of such a compound. While not a therapeutic agent itself, its role as a key building block, particularly in the synthesis of neurodegenerative disease treatments, makes it a substance of immense interest to the research and drug development community.

This guide eschews a conventional template to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the core chemistry of EMCC, from its synthesis and fundamental reactivity to its strategic application in constructing complex molecules. The objective is to equip researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile reagent, grounded in established protocols and safety imperatives.

Core Chemical Identity and Physicochemical Profile

N-Ethyl-N-methylcarbamoyl chloride, identified by CAS number 42252-34-6, is a reactive organic compound belonging to the carbamoyl chloride class.^[1] Its structure features a central carbonyl group bonded to a chlorine atom and a nitrogen atom substituted with both an ethyl and a methyl group.^[1] This specific arrangement makes the carbonyl carbon highly electrophilic, defining the compound's characteristic reactivity.^{[2][3]}

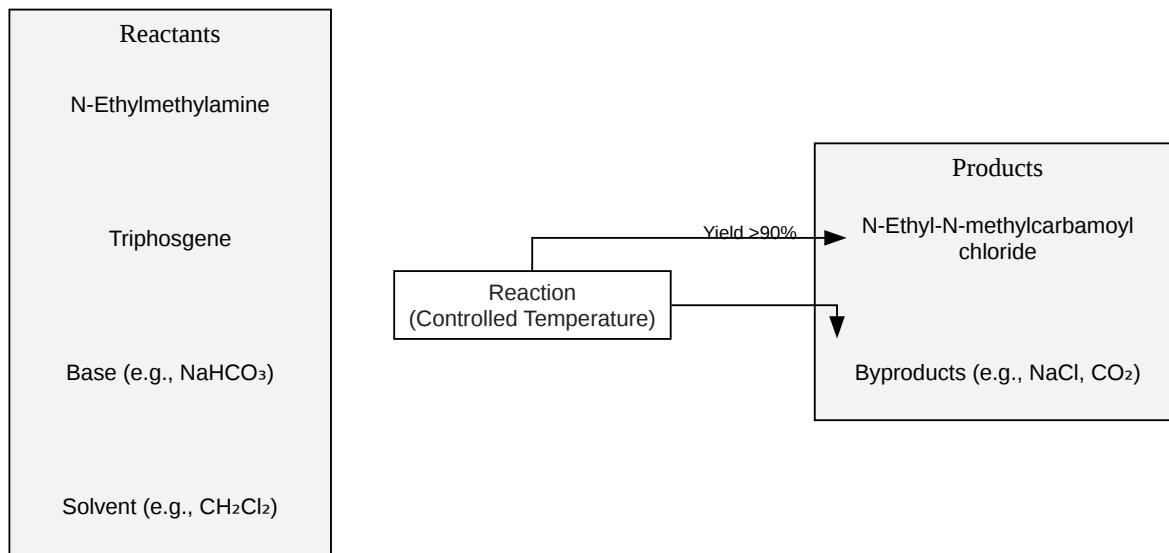
Primarily known as a crucial intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases, the purity and consistent quality of EMCC are critical for the efficacy and safety of the final drug product.^[4]

Data Presentation: Physicochemical Properties

The effective application of EMCC in a laboratory or industrial setting necessitates a thorough understanding of its physical and chemical properties.

Property	Value	Source(s)
CAS Number	42252-34-6	[5]
Molecular Formula	C ₄ H ₈ CINO	[4][5]
Molecular Weight	121.57 g/mol	[6][7]
Appearance	Colorless to pale yellow clear liquid	[1][8]
Boiling Point	165.1°C at 760 mmHg; 89°C at 40 mmHg	[4][8]
Density	~1.101 g/cm ³	[4]
Refractive Index	~1.441 - 1.454	[4][8]
Flash Point	53.7°C	[4]
Solubility	Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly)	[8]
Stability	Moisture sensitive, Hygroscopic	[1][3][8]

Synthesis Pathway: From Amine to Acylating Agent


The industrial synthesis of **N-Ethyl-N-methylcarbamoyl chloride** is a well-established process. The primary challenge lies in safely and efficiently introducing the carbonyl chloride moiety without generating significant impurities.

Causality in Reagent Selection

Historically, highly toxic phosgene (COCl₂) gas was a common reagent for this type of transformation. However, due to extreme safety hazards, the field has largely transitioned to using a solid, safer phosgene equivalent: triphosgene (bis(trichloromethyl) carbonate).^[9] Triphosgene is a stable crystalline solid that decomposes *in situ* to generate phosgene in a controlled manner, drastically reducing handling risks.^[10] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Generalized Synthesis Scheme

The reaction proceeds by the nucleophilic attack of N-ethylmethylamine on the electrophilic carbonyl carbon of the in situ generated phosgene.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of EMCC.

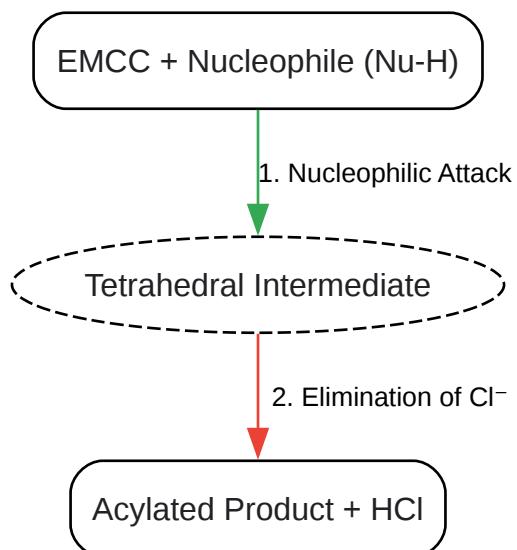
Experimental Protocol: Synthesis of EMCC using Triphosgene

This protocol is a representative example based on established methodologies.[\[8\]](#)[\[10\]](#)

- Inert Atmosphere:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

- Reagent Preparation: Suspend sodium bicarbonate (2.0 equivalents) and triphosgene (0.66 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.
- Controlled Cooling: Cool the suspension to 0-5°C using an ice bath.
- Amine Addition: Prepare a solution of N-ethylmethylamine (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
- Slow Reaction: Add the N-ethylmethylamine solution dropwise to the cooled, stirred suspension over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
- Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting amine is consumed.
- Workup: Upon completion, filter the reaction mixture to remove the solid byproducts (e.g., sodium chloride).
- Purification: Concentrate the filtrate under reduced pressure to yield the crude **N-Ethyl-N-methylcarbamoyl chloride**, which typically appears as a light yellow oil.^[8] Further purification can be achieved by vacuum distillation if required.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism


The chemical utility of EMCC is dominated by its function as an acylating agent.^[9] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and nitrogen atoms. This makes it a prime target for attack by a wide range of nucleophiles.^[2]

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, typically through a two-stage addition-elimination pathway.

- Nucleophilic Addition: A nucleophile (e.g., an alcohol, R-OH) attacks the electrophilic carbonyl carbon. The pi-bond of the carbonyl breaks, forming a tetrahedral intermediate with

a negative charge on the oxygen atom.

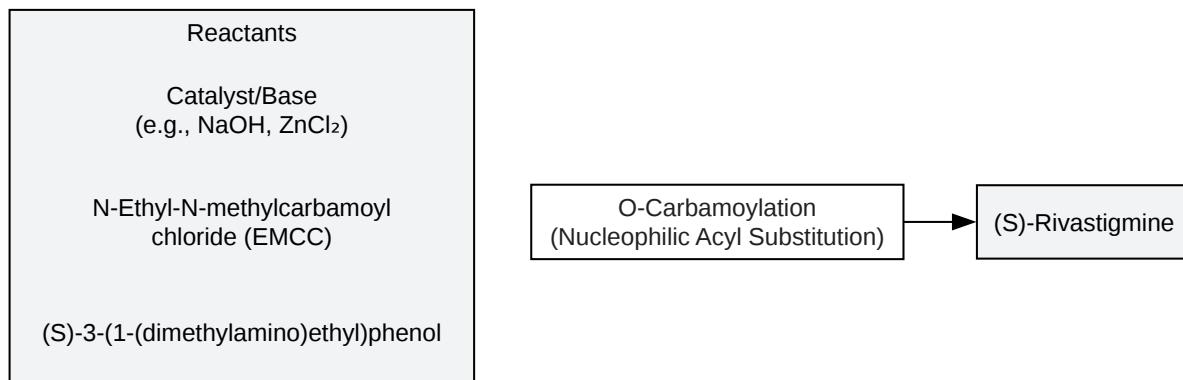
- Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the carbonyl double bond, and in doing so, expels the most stable leaving group—the chloride ion (Cl^-).

[Click to download full resolution via product page](#)

Caption: The two-stage mechanism of nucleophilic acyl substitution.

This reactivity allows EMCC to readily participate in several key transformations:

- With Alcohols/Phenols: Forms stable carbamate linkages.[9]
- With Amines: Forms urea derivatives.
- With Water (Hydrolysis): Decomposes to form N-ethyl-N-methylcarbamic acid and hydrochloric acid, highlighting its moisture sensitivity.[1][9]


Keystone Application: The Synthesis of Rivastigmine

The most significant application of **N-Ethyl-N-methylcarbamoyl chloride** is in the pharmaceutical industry as a direct precursor to Rivastigmine.[4] Rivastigmine functions by

inhibiting the acetylcholinesterase enzyme, which is crucial for enhancing cholinergic transmission in patients with Alzheimer's.^[9] The synthesis involves creating a carbamate ester by reacting EMCC with the appropriate phenolic precursor.

Reaction Workflow: Rivastigmine Synthesis

The core of the synthesis is the O-carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.^[11] ^[12]

[Click to download full resolution via product page](#)

Caption: Key reaction in the synthesis of Rivastigmine from EMCC.

Experimental Protocol: Synthesis of Rivastigmine

This protocol is adapted from published synthesis routes.^[11]^[12]^[13]

- **Setup:** In a reaction vessel under an inert atmosphere, suspend or dissolve the phenolic precursor, (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equivalent), in a suitable solvent such as anhydrous acetonitrile or toluene.^[11]^[13]
- **Reagent Addition:** Add **N-Ethyl-N-methylcarbamoyl chloride** (typically 1.2-1.6 equivalents).^[11]
- **Base/Catalyst Introduction:** Depending on the specific method, add a base or catalyst.

- Base-mediated: Cool the solution to 0°C and add a base like sodium hydroxide (1.2 equivalents) to neutralize the HCl byproduct.[11]
- Lewis Acid Catalysis: Alternatively, a catalyst like zinc chloride can be used, often requiring elevated temperatures (reflux).[12][13]
- Reaction: Stir the mixture. For base-mediated reactions, allow it to warm to room temperature and stir for 24 hours.[11] For catalyzed reactions, heat to reflux for several hours.[12][13]
- Monitoring: Track the reaction's completion using HPLC.[11]
- Workup and Isolation:
 - Filter the reaction mixture to remove any inorganic salts.
 - Concentrate the filtrate.
 - Perform an aqueous workup, often involving pH adjustment and extraction with an organic solvent (e.g., diethyl ether).
 - The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.
- Purification/Salt Formation: The resulting crude Rivastigmine base can be further purified via chromatography or converted directly to a pharmaceutically acceptable salt, such as the tartrate salt, through reaction with the appropriate acid.[11]

Safety, Handling, and Storage: A Self-Validating System

The high reactivity of EMCC necessitates stringent safety protocols. A self-validating system of handling ensures that risks are inherently minimized.

Hazard Profile

EMCC is classified with several significant hazards:

- H290: May be corrosive to metals.[5][14]
- H314 / H318: Causes severe skin burns and serious eye damage.[5][14]
- H302: Harmful if swallowed.[5]
- H317: May cause an allergic skin reaction.[5]

Mandatory Handling and Storage Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[14]
- Inert Conditions: Due to its high sensitivity to moisture, all handling and reactions should be conducted under an inert atmosphere (nitrogen or argon).[1][3]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place (recommended 2°C - 8°C).[4][8] The container should be blanketed with an inert gas.
- Incompatibilities: Avoid contact with water, strong bases, and oxidizing agents, as these can cause vigorous or hazardous decomposition.[14]
- Spills: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste.

Conclusion

N-Ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6) is far more than a simple intermediate; it is a precision tool for synthetic chemists. Its well-defined reactivity, centered on the electrophilic carbamoyl chloride group, provides a reliable and efficient method for introducing the N-ethyl-N-methylcarbamoyl moiety into target molecules. While its application in the synthesis of Rivastigmine is its most notable contribution to medicine, its utility extends to any synthetic program requiring the formation of a carbamate or urea linkage. Understanding its synthesis, handling its reactivity with respect, and adhering to strict safety protocols are the pillars upon which its successful application in research and drug development is built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 42252-34-6: N-ethyl-N-methyl carbamoylchloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbino.com [nbino.com]
- 4. innospk.com [innospk.com]
- 5. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. N-Ethyl-N-methylcarbamoyl Chloride | LGC Standards [lgcstandards.com]
- 8. Ethylmethyl-carbamic chloride | 42252-34-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
- 11. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [N-Ethyl-N-methylcarbamoyl chloride CAS 42252-34-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029719#n-ethyl-n-methylcarbamoyl-chloride-cas-42252-34-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com